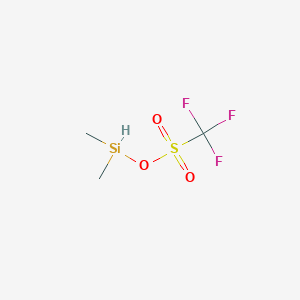
Dimethylsilyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylsilyl trifluoromethanesulfonate is an organosilicon compound with the chemical formula (CH3)2SiOSO2CF3. It is a colorless, moisture-sensitive liquid that is primarily used in organic synthesis. The compound is known for its high reactivity, particularly towards nucleophiles, making it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethylsilyl trifluoromethanesulfonate can be synthesized by reacting trifluoromethanesulfonic acid with dimethylchlorosilane. The reaction typically occurs under an inert atmosphere to prevent moisture from interfering with the process. The reaction is as follows:
CF3SO3H+(CH3)2SiCl→(CH3)2SiOSO2CF3+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylsilyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the trifluoromethanesulfonate group.
Hydrolysis: It is sensitive to moisture and can hydrolyze to form dimethylsilanol and trifluoromethanesulfonic acid.
Silylation Reactions: It is commonly used to introduce silyl groups into organic molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include alcohols, amines, and thiols.
Reaction Conditions: These reactions are typically carried out under anhydrous conditions to prevent hydrolysis. Solvents such as dichloromethane or acetonitrile are often used.
Major Products
Silyl Ethers: Formed when reacting with alcohols.
Silyl Amines: Formed when reacting with amines.
Silyl Thioethers: Formed when reacting with thiols.
Wissenschaftliche Forschungsanwendungen
Dimethylsilyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent for the silylation of alcohols, amines, and other nucleophiles.
Polymer Chemistry: It is used as an initiator for the polymerization of oxazolines, leading to the formation of poly(2-oxazoline)s, which have applications in biomedical fields.
Glycosylation Reactions: It is employed in the synthesis of glycosides, which are important in the study of carbohydrates and their functions.
Wirkmechanismus
Dimethylsilyl trifluoromethanesulfonate acts as a strong electrophile due to the presence of the trifluoromethanesulfonate group. This makes it highly reactive towards nucleophiles. The mechanism typically involves the formation of a silyl cation intermediate, which then reacts with the nucleophile to form the final product. The molecular targets and pathways involved depend on the specific reaction and nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl trifluoromethanesulfonate: Similar in structure but with a trimethylsilyl group instead of a dimethylsilyl group.
Triethylsilyl trifluoromethanesulfonate: Contains a triethylsilyl group and is used for similar purposes but offers different steric properties.
Uniqueness
Dimethylsilyl trifluoromethanesulfonate is unique due to its balance of reactivity and steric properties. The dimethylsilyl group provides less steric hindrance compared to bulkier silyl groups, making it suitable for reactions where accessibility to the reactive site is crucial.
Eigenschaften
Molekularformel |
C3H7F3O3SSi |
|---|---|
Molekulargewicht |
208.23 g/mol |
IUPAC-Name |
dimethylsilyl trifluoromethanesulfonate |
InChI |
InChI=1S/C3H7F3O3SSi/c1-11(2)9-10(7,8)3(4,5)6/h11H,1-2H3 |
InChI-Schlüssel |
DPFCZRAGEMLFTN-UHFFFAOYSA-N |
Kanonische SMILES |
C[SiH](C)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














